2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
Overview
Description
2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a fluorophenyl group, and an imidazolidinyl ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the cyclohexyl and fluorophenyl groups. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include other imidazolidinyl derivatives and fluorophenyl-containing molecules.
Properties
IUPAC Name |
2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O4/c1-2-16-34-22-14-10-19(11-15-22)28-24(31)17-23-25(32)30(21-12-8-18(27)9-13-21)26(33)29(23)20-6-4-3-5-7-20/h8-15,20,23H,2-7,16-17H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIENRHVEBWVOHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCCC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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